2H-Isoindole
Overview
Description
2H-Isoindole is an organic compound that consists of a benzene ring fused with a pyrrole ring. It is an isomer of indole and has a chemical formula of C₈H₇N . This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
2H-Isoindole can be synthesized through several methods:
Flash Vacuum Pyrolysis: The parent isoindole can be prepared by flash vacuum pyrolysis of an N-substituted isoindoline.
Dehydration of Isoindoline-N-oxides: N-substituted isoindoles can be prepared by dehydration of isoindoline-N-oxides.
Cycloaddition Reactions: α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for the synthesis of isoindole via 1,3-dipolar cycloaddition of azides onto alkenes.
Chemical Reactions Analysis
2H-Isoindole undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can be oxidized to form isoindolinone and phthalimide.
Substitution Reactions: This compound can participate in substitution reactions, such as the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.
Cycloaddition Reactions: This compound can be synthesized through 1,3-dipolar cycloaddition reactions.
Common reagents used in these reactions include rhodium carbenoids, azides, and α-aryldiazoesters . Major products formed from these reactions include isoindolinone, phthalimide, and various substituted isoindoles .
Scientific Research Applications
2H-Isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoindole and its derivatives involves interactions with various molecular targets and pathways. For example, isoindole-containing compounds can interact with enzymes and receptors, leading to various biological effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoindole derivative .
Comparison with Similar Compounds
2H-Isoindole is similar to other heterocyclic compounds such as indole, isoindoline, and phthalimide . isoindole is unique due to its specific structure and reactivity. Unlike indole, isoindole exhibits noticeable alternation in the C-C bond lengths, which is consistent with its description as a pyrrole derivative fused to a butadiene . This compound is also less stable than indole and requires specific conditions for its synthesis and handling .
Similar compounds include:
Indole: An isomer of isoindole with a different arrangement of the benzene and pyrrole rings.
Isoindoline: The reduced form of isoindole.
Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.
This compound’s unique properties and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMICKWLTGFITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181488 | |
Record name | Isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270-68-8 | |
Record name | Isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR6T8TL5NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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